molecular formula C17H13ClF6N2O2 B2430569 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride CAS No. 1274948-26-3

4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride

Cat. No.: B2430569
CAS No.: 1274948-26-3
M. Wt: 426.74
InChI Key: TZNVVJAFYRJJGL-UTEAVOSKSA-N
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Description

4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C17H13ClF6N2O2 and its molecular weight is 426.74. The purity is usually 95%.
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Properties

IUPAC Name

4-(trifluoromethoxy)-N-[(E)-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-enyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O2.ClH/c18-16(19,20)26-14-6-2-12(3-7-14)24-10-1-11-25-13-4-8-15(9-5-13)27-17(21,22)23;/h1-11,24H;1H/b10-1+,25-11?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSAQBJDMSAVLE-DWLZOWAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC=NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C=NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. The presence of trifluoromethoxy groups in its structure is known to enhance biological activity through increased metabolic stability and lipid solubility, which facilitates membrane permeability and interaction with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15F6N2O Molecular Weight 368 30 g mol \text{C}_{16}\text{H}_{15}\text{F}_6\text{N}_2\text{O}\quad \text{ Molecular Weight 368 30 g mol }

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through hydrogen and halogen bonding, facilitated by the electron-withdrawing nature of the trifluoromethoxy groups. This interaction enhances the binding affinity and specificity towards various enzymes and receptors.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has shown moderate inhibitory effects on COX-2, which is significant for its potential anti-inflammatory properties. In vitro studies indicated an IC50 value in the range of 10-25 μM against COX-2, suggesting its potential use in treating inflammatory conditions .
  • Antioxidant Activity : The presence of trifluoromethyl groups has been correlated with enhanced antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound exhibited a significant reduction in reactive oxygen species (ROS) in cellular models .
  • Cytotoxic Effects : In vitro cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), demonstrated that the compound induces apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 30 μM .
  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer’s. The observed IC50 values were around 19.2 μM for AChE and 13.2 μM for BChE, indicating moderate inhibitory activity .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment : In another study, the compound was tested against a panel of cancer cell lines, revealing selective cytotoxicity towards MCF-7 cells while sparing normal fibroblast cells. This selectivity is promising for further development as an anticancer therapeutic.

Data Summary Table

Biological ActivityAssay TypeIC50 Value (μM)Reference
COX-2 InhibitionEnzyme Inhibition10 - 25
Antioxidant ActivityROS ReductionN/A
Cytotoxicity (MCF-7 Cells)Cell Viability Assay15 - 30
AChE InhibitionEnzyme Inhibition19.2
BChE InhibitionEnzyme Inhibition13.2

Scientific Research Applications

Pharmaceutical Development

Compounds containing trifluoromethoxy groups are frequently synthesized in pharmaceutical research. Approximately 10% of all marketed pharmaceuticals contain a fluorine atom, indicating the significance of fluorinated compounds in drug development. The unique properties of 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride position it as a potential candidate for developing new therapeutics, particularly in treating diseases where enhanced solubility and bioactivity are required.

Research indicates that compounds with trifluoromethoxy substitutions often exhibit significant biological activity. Binding affinity studies have been conducted to explore the interaction of this compound with various biological targets, suggesting its potential role in medicinal chemistry. Such studies may lead to the discovery of novel therapeutic agents.

Material Science

The properties of this compound also lend themselves to applications in material science, particularly in the development of coatings or polymers that require specific chemical stability and reactivity profiles. The trifluoromethoxy group may impart desirable characteristics such as hydrophobicity and chemical resistance.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-withdrawing trifluoromethoxy (-OCF₃) groups deactivate the aromatic ring, directing substitution to specific positions:

  • Nitration : Occurs at the meta position relative to -OCF₃ groups under mixed acid (HNO₃/H₂SO₄) conditions at 0–5°C, yielding nitro derivatives .

  • Sulfonation : Requires fuming sulfuric acid at 80°C for 12 hours, producing sulfonic acid derivatives at the para position to the aniline nitrogen .

Table 1: EAS Reaction Outcomes

Reaction TypeConditionsProduct PositionYield (%)
NitrationHNO₃/H₂SO₄, 0–5°CMeta to -OCF₃65–72
SulfonationH₂SO₄ (fuming), 80°CPara to -NH₂58–63

Imine Functional Group Reactivity

The imine (C=N) moiety participates in hydrolysis, reduction, and condensation:

  • Hydrolysis : In acidic aqueous ethanol (HCl, 70°C, 6 hours), the imine cleaves to form 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenyl ketone .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, 25°C) converts the imine to a secondary amine, increasing water solubility by 40% .

  • Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff base derivatives .

Diazotization and Coupling

The aniline group undergoes diazotization (NaNO₂/HCl, 0°C) to form a diazonium salt, which couples with β-naphthol to yield an azo dye (λmax = 480 nm) . This reaction confirms the presence of a primary aromatic amine.

Acid-Base Reactivity

As a hydrochloride salt, the compound dissociates in polar solvents (e.g., water, DMSO):

  • Deprotonation : Treatment with NaOH (1M) liberates the free base, reducing solubility by 70% .

  • Stability : The hydrochloride form remains stable under ambient conditions but degrades above 150°C, releasing HCl gas .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Table 2: Reactivity Comparison

CompoundImine PresenceEAS Rate (vs Parent)Hydrolysis Rate
TargetYes1.0 (reference)1.0 (reference)
3-[4-(Trifluoromethoxy)phenyl]aniline No1.2× fasterN/A
N-[3-fluoro-4-{6-methyloxy}-quinolinyl]aniline No0.7× slower0.5× slower

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride with high purity?

  • Methodology :

  • Condensation Reactions : Begin with 4-(trifluoromethoxy)aniline and a suitable aldehyde/ketone precursor to form the imine linkage. Use triethylamine (TEA) as a base to facilitate Schiff base formation, similar to methods for related trifluoromethylated anilines .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol or ethanol to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.25:1 molar ratio of oxidizing agent to precursor, as in APS-mediated polymerizations) and reaction temperatures (e.g., 0–5°C for imine stabilization) .

Q. How should researchers determine solubility and partition coefficients (LogP) for pharmacological studies?

  • Methodology :

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and organic solvents (e.g., methanol, DMSO). Centrifuge and quantify via UV-Vis spectroscopy (λmax ~255 nm, as seen in related hydrochloride salts) .
  • LogP Determination : Perform reverse-phase HPLC with a calibrated octanol-water partition system. Compare retention times to standards with known LogP values .
  • Data Table :
SolventSolubility (mg/mL)Method
Water<0.1Shake-flask
Methanol25.6UV-Vis
DMSO50.2UV-Vis

Q. What storage conditions and stability testing protocols are advised for hydrochloride salts of aromatic amines?

  • Methodology :

  • Storage : Store at -20°C in airtight, light-protected containers under nitrogen to prevent hydrolysis/oxidation. Use desiccants to minimize moisture .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for byproducts (e.g., free aniline or oxidized imine) and NMR for structural integrity .

Advanced Research Questions

Q. How can researchers address challenges in characterizing the imine linkage in this compound?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR (δ 8.3–8.5 ppm for imine proton) and 13C^{13}C-NMR (δ 160–165 ppm for C=N). Confirm via FT-IR (stretching vibrations at ~1640 cm1^{-1}) .
  • X-ray Crystallography : Grow single crystals in ethanol/diethyl ether. Resolve the imine geometry (E/Z configuration) and hydrogen bonding with the hydrochloride counterion .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What computational approaches predict the electronic effects of trifluoromethoxy substituents on reactivity?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. Analyze electron-withdrawing effects on the aromatic ring and imine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to predict aggregation behavior or binding affinity in biological systems .

Q. What strategies mitigate toxicity risks during in vitro testing of fluorinated aniline derivatives?

  • Methodology :

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells. Compare IC50_{50} values to non-fluorinated analogs to assess fluorine impact .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor demethylation or hydroxylation metabolites via LC-MS/MS .
  • Safety Protocols : Follow OSHA guidelines for handling aromatic amines: use fume hoods, PPE (nitrile gloves, lab coats), and emergency showers .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be resolved?

  • Methodology :

  • Reproducibility Checks : Repeat synthesis/purification under standardized conditions (e.g., identical solvent systems, cooling rates).
  • Inter-laboratory Validation : Compare DSC melting points (e.g., 173–175°C in vs. literature) and NMR spectra across facilities .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted aniline or dimerization products) that may alter physical properties .

Application in Advanced Studies

Q. How can this compound serve as a building block for supramolecular or coordination chemistry?

  • Methodology :

  • Metal Complexation : React with transition metals (e.g., Cu(II), Pd(II)) in DMF/ethanol. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Host-Guest Studies : Test inclusion complexes with cyclodextrins or cucurbiturils using 1H^1H-NMR titration (shift in imine proton resonance) .

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